molecular formula C8H9BrFNO B13493658 3-Bromo-4-(2-fluoroethoxy)aniline CAS No. 191602-71-8

3-Bromo-4-(2-fluoroethoxy)aniline

Katalognummer: B13493658
CAS-Nummer: 191602-71-8
Molekulargewicht: 234.07 g/mol
InChI-Schlüssel: FHGLLNDACCWFER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-(2-fluoroethoxy)aniline is an organic compound that belongs to the class of aniline derivatives It features a bromine atom at the third position and a 2-fluoroethoxy group at the fourth position on the benzene ring, with an amino group (-NH2) attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2-fluoroethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The starting material, such as 4-bromoaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents like iron powder and hydrochloric acid.

    Etherification: The amino group is protected, and the compound undergoes etherification with 2-fluoroethanol in the presence of a base like potassium carbonate to introduce the 2-fluoroethoxy group.

    Deprotection: Finally, the protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-(2-fluoroethoxy)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like iron powder and hydrochloric acid or catalytic hydrogenation.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Coupling: Formation of biaryl compounds with extended conjugation.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-(2-fluoroethoxy)aniline has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

    Materials Science: Used in the synthesis of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-(2-fluoroethoxy)aniline depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism would depend on the specific target and pathway it interacts with, which could involve binding to enzymes or receptors and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromoaniline: Lacks the 2-fluoroethoxy group, making it less versatile in certain reactions.

    3-Bromo-4-methoxyaniline: Has a methoxy group instead of a fluoroethoxy group, leading to different reactivity and properties.

    4-Fluoroaniline: Lacks the bromine atom, affecting its reactivity in substitution reactions.

Eigenschaften

CAS-Nummer

191602-71-8

Molekularformel

C8H9BrFNO

Molekulargewicht

234.07 g/mol

IUPAC-Name

3-bromo-4-(2-fluoroethoxy)aniline

InChI

InChI=1S/C8H9BrFNO/c9-7-5-6(11)1-2-8(7)12-4-3-10/h1-2,5H,3-4,11H2

InChI-Schlüssel

FHGLLNDACCWFER-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N)Br)OCCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.